molecular formula C23H24N4O3S B2647351 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941266-94-0

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2647351
CAS No.: 941266-94-0
M. Wt: 436.53
InChI Key: MNXCOWFMNJRMNM-UHFFFAOYSA-N
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Description

5-{[(4-Methylphenyl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with:

  • Position 5: A [(4-methylphenyl)methyl]amino group (–NH–CH₂–C₆H₄–CH₃), contributing hydrophobicity and steric bulk.
  • Position 2: A 4-(piperidine-1-sulfonyl)phenyl group, introducing a sulfonamide-linked piperidine ring. The sulfonyl group (–SO₂–) is strongly electron-withdrawing, modulating the electronic environment of the adjacent phenyl ring.

Properties

IUPAC Name

5-[(4-methylphenyl)methylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-5-7-18(8-6-17)16-25-23-21(15-24)26-22(30-23)19-9-11-20(12-10-19)31(28,29)27-13-3-2-4-14-27/h5-12,25H,2-4,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXCOWFMNJRMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine sulfonyl group and the methylphenyl moiety under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Heterocycle Key Substituents Physicochemical Properties (if available) Potential Applications/Notes
Target Compound 1,3-Oxazole –CN (C4); –NH–CH₂–C₆H₄–CH₃ (C5); 4-(piperidine-1-sulfonyl)phenyl (C2) N/A Hypothesized enzyme modulation (e.g., kinases)
5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile Pyrazole –CN (C3); –NH₂ (C5); 4-methylphenyl (N1) N/A Intermediate in agrochemical synthesis
2-{(4-Methoxyphenyl)[5-methyl-2-(1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile (3h) Pyrrolobenzazepine Propanedinitrile; 4-methoxyphenyl; 5-methyl-pyrrole Mp: 137–139°C; IR: 2220 cm⁻¹ (CN) Synthetic intermediate; nitrile-based reactivity
Fipronil Pyrazole –CN (C3); –S(O)–CF₃; 2,6-dichloro-4-(trifluoromethyl)phenyl Pesticide (GABA receptor antagonist) Insecticide
{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile Benzylidenemalononitrile Malononitrile; 4-(trifluoromethylpiperidinyl)phenyl N/A Hypothetical kinase inhibitor (structural motif)

Key Observations

Heterocyclic Core Variations: The 1,3-oxazole core in the target compound differs from pyrazole () and pyrrolobenzazepine ().

Sulfonamide vs. Sulfinyl/Sulfamoyl Groups :

  • The piperidine-1-sulfonyl group in the target compound contrasts with the sulfinyl (–S(O)–) group in fipronil and sulfamoyl (–NHSO₂–) groups in other analogs (). Sulfonyl groups are stronger electron-withdrawing moieties, which may enhance stability but reduce reactivity compared to sulfinyl derivatives.

Substituent Effects: The 4-methylbenzylamino group in the target compound introduces steric bulk and hydrophobicity, similar to the 4-methylphenyl substituent in 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile . However, the oxazole’s oxygen atom may reduce lipophilicity compared to pyrazole derivatives.

Physicochemical Properties :

  • Melting points for pyrrolobenzazepine derivatives (137–146°C) suggest that the target compound may exhibit similar thermal stability due to comparable molecular weight and aromaticity.

Potential Biological Relevance: While fipronil’s pesticidal activity is linked to its sulfinyl group and trifluoromethyl substituents , the target compound’s piperidine-sulfonyl group could favor interactions with eukaryotic enzymes (e.g., kinases or proteases) due to improved solubility and electronic effects.

Table 2: Electronic and Steric Profiles

Feature Target Compound Pyrazole Analogs (e.g., ) Sulfonamide Derivatives (e.g., )
Electron-Withdrawing Groups –CN, –SO₂– –CN, –CF₃ –CN, –SO₂–, –CF₃
Electron-Donating Groups –NH–CH₂–C₆H₄–CH₃ (weak) –NH₂ (moderate) –OCH₃ (in some analogs)
Lipophilicity (LogP)* Moderate (estimated) High (due to CF₃ and CH₃ groups) Variable (depends on substituents)

*Calculated estimates based on substituent contributions.

Biological Activity

The compound 5-{[(4-methylphenyl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological efficacy.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 1,3-oxazole ring, which is known for its diverse biological activities.
  • A piperidine moiety that contributes to its pharmacological profile.
  • An aromatic substitution with a methylphenyl group that enhances lipophilicity.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • HT-1080 (fibrosarcoma)
  • MCF-7 and MDA-MB-231 (breast cancer)
  • A549 (lung carcinoma)

The mechanism of action involves:

  • Activation of the caspase pathway, particularly caspase-3/7.
  • Induction of cell cycle arrest at the G2/M phase, leading to decreased cell viability and increased apoptosis rates.

A notable study reported an IC50 value of approximately 19.56 µM against HT-1080 cells, indicating potent cytotoxicity .

Antiviral Activity

While the compound shows promising anticancer effects, its antiviral activity against SARS-CoV-2 was found to be limited, with an EC50 value exceeding 100 µM , suggesting it may not be effective as an antiviral agent .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes associated with various diseases. Notably:

  • It demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease , which are implicated in neurodegenerative diseases and urinary tract infections, respectively .

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound effectively halts cell proliferation by interfering with the normal cell cycle progression.
  • Enzyme Interaction : The structural components allow for binding interactions with specific enzymes, leading to their inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds with oxazole and piperidine structures. For instance:

  • A study on derivatives of 1,3,4-oxadiazole highlighted their anticancer potential through mitochondrial-mediated apoptosis pathways .
  • Another research focused on piperidine derivatives demonstrated their broad spectrum of biological activities including anti-inflammatory and antitumor effects .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HT-1080 cells (IC50: 19.56 µM)
AntiviralLimited activity against SARS-CoV-2 (EC50 > 100 µM)
Enzyme InhibitionSignificant AChE and urease inhibition

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